{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Overview
Description
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a synthetic organic compound with a molecular formula of C15H11FN2O3 This compound is characterized by the presence of a pyrazole ring, a furan ring, and a fluorophenoxy group
Preparation Methods
The synthesis of {5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with a suitable furan derivative to form the fluorophenoxy-furan intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .
Chemical Reactions Analysis
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of {5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE can be compared with other similar compounds, such as:
1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3-pyrrolidinylboronic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
This compound derivatives:
Properties
IUPAC Name |
[5-[(4-fluorophenoxy)methyl]furan-2-yl]-pyrazol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-2-4-12(5-3-11)20-10-13-6-7-14(21-13)15(19)18-9-1-8-17-18/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHGHWDAMAFEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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